molecular formula C₂₄H₄₀O₅ B056335 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid CAS No. 71883-64-2

3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid

Cat. No.: B056335
CAS No.: 71883-64-2
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-KRHHAYMPSA-N
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Description

3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid is a key intermediate in the biosynthesis of the primary bile acid, cholic acid. This trihydroxylated bile acid derivative is of significant interest in research focused on hepatic biochemistry, lipid metabolism, and the enterohepatic circulation. Its primary research value lies in its role as a direct precursor in the sterol 12α-hydroxylase (CYP8B1)-dependent pathway, making it a critical compound for studying the regulation of cholic acid pool size and the ratio of cholic to chenodeoxycholic acid, which influences bile hydrophobicity. Researchers utilize this compound to investigate the enzymatic kinetics of the final steps in bile acid synthesis, its transport mechanisms across the hepatocyte canalicular membrane via the bile salt export pump (BSEP), and its potential interactions with nuclear receptors like the Farnesoid X Receptor (FXR). Furthermore, it serves as a valuable standard in analytical techniques such as LC-MS and HPLC for the quantification of bile acid species in biological samples from in vitro assays or in vivo models. This high-purity compound is essential for advancing our understanding of cholestatic liver diseases, metabolic disorders, and the complex interplay between gut microbiota and host metabolism.

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-KRHHAYMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226284
Record name (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid
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URL https://comptox.epa.gov/dashboard/DTXSID101226284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71883-64-2
Record name (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71883-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid, commonly known as lagocholic acid, is a bile acid derived from cholesterol. It plays a significant role in the digestion and absorption of dietary fats and fat-soluble vitamins. This article explores its biological activity, including metabolic pathways, physiological functions, and implications in health and disease.

Chemical Structure and Properties

  • Chemical Formula : C24H40O5
  • Molecular Weight : 408.57 g/mol
  • IUPAC Name : (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Metabolism and Biosynthesis

Lagocholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions. It undergoes hydroxylation at the C-3, C-7, and C-12 positions. The metabolic pathways involve several enzymes including 3α-hydroxysteroid dehydrogenase and 7α-hydroxylase.

Key Metabolic Pathways

  • Conversion to Cholic Acid : Lagocholic acid can be metabolized into cholic acid via enzymatic reactions involving hydroxylation and conjugation processes. Studies indicate that when administered intravenously labeled forms of lagocholic acid are rapidly converted to cholic acid in humans .
  • Enterohepatic Circulation : Bile acids including lagocholic acid are recycled through the enterohepatic circulation which is crucial for maintaining cholesterol homeostasis and lipid digestion.

Biological Functions

Lagocholic acid exhibits several biological activities:

  • Detergent Properties : As a bile acid, it acts as a detergent facilitating the emulsification of dietary fats in the intestine.
  • Cholesterol Regulation : It plays a role in regulating cholesterol levels by modulating bile flow and lipid secretion .

Table 1: Biological Activities of Lagocholic Acid

ActivityDescription
Lipid AbsorptionEnhances absorption of dietary fats and fat-soluble vitamins
Cholesterol HomeostasisRegulates cholesterol synthesis and excretion
Antimicrobial ActivityExhibits potential antimicrobial properties against certain pathogens

Case Studies and Research Findings

  • Case Study on Metabolism : A study involving two subjects demonstrated that intravenously administered lagocholic acid was metabolized into cholic acid with specific activity decay curves showing rapid metabolism . This indicates its effective conversion in human physiology.
  • Impact on Gut Microbiota : Research has indicated that bile acids influence gut microbiota composition. Lagocholic acid may alter microbial populations which could have implications for metabolic diseases .
  • Potential Therapeutic Uses : Emerging studies suggest that lagocholic acid may have therapeutic potential in treating conditions such as cholestasis due to its ability to modulate bile flow .

Scientific Research Applications

Biochemical Role

Lagocholic acid is synthesized from cholesterol and is characterized by the presence of hydroxyl groups at the 3, 7, and 12 positions of the steroid nucleus. This structural configuration contributes to its amphipathic nature, allowing it to function effectively as a detergent in the digestive system. Bile acids like lagocholic acid facilitate the emulsification of dietary fats and the absorption of fat-soluble vitamins (A, D, E, K) in the intestine .

Metabolism Studies

Lagocholic acid is utilized in metabolic studies to understand bile acid synthesis pathways. It serves as an intermediate in the biosynthesis of primary bile acids from cholesterol. Research indicates that alterations in bile acid profiles, including those involving lagocholic acid, are associated with metabolic disorders such as obesity and diabetes .

Therapeutic Potential

Recent studies have suggested that lagocholic acid may have therapeutic applications due to its influence on lipid metabolism and gut microbiota. Its role as a signaling molecule in metabolic pathways opens avenues for research into treatments for conditions like hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) .

Case Study: Bile Acids and NAFLD

A study published in Hepatology demonstrated that specific bile acids, including lagocholic acid, can modulate hepatic lipid metabolism and inflammation in NAFLD models. The findings suggest that manipulating bile acid profiles could be a viable strategy for managing liver diseases .

Role in Gut Microbiota Modulation

Lagocholic acid's impact on gut microbiota composition has been investigated, revealing its potential to influence microbial diversity and abundance. This modulation can affect overall health and disease susceptibility. For instance, certain gut bacteria can convert primary bile acids into secondary bile acids, which may have different physiological effects .

Cholesterol Metabolism Disorders

Alterations in bile acid synthesis involving lagocholic acid have been linked to cholesterol metabolism disorders. Studies indicate that abnormal levels of this bile acid may contribute to conditions such as cholestasis and gallstone formation .

Inflammatory Bowel Disease (IBD)

Research has shown that patients with IBD often exhibit altered bile acid profiles. Lagocholic acid's ability to affect intestinal permeability and inflammation suggests it could play a role in IBD pathogenesis or treatment strategies .

Comparison with Similar Compounds

Comparison with Similar Bile Acid Compounds

Structural and Functional Differences

Key Compounds Compared:

Cholic Acid (3α,7α,12α-Trihydroxy-5β-cholanic acid)

  • Structure : Differs in the 12α-hydroxyl group versus 12β in the target compound.
  • Function : Primary bile acid essential for lipid digestion and FXR (farnesoid X receptor) activation .
  • Metabolism : Rapidly converted from 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (THCA) in humans, with near-complete hepatic metabolism .

3α,7α,12α-Trihydroxy-5α-cholanoic Acid Structure: 5α-cholane backbone (A/B ring trans configuration) versus 5β in the target compound. Function: Less prevalent in humans; 5α configuration reduces emulsification efficiency due to altered stereochemistry .

3α,7α,11β-Trihydroxy-6α-ethyl-5β-cholan-24-oic Acid (TC-100) Structure: Ethyl group at C6 and 11β-hydroxylation distinguish it from the target compound.

Ursodeoxycholic Acid (3α,7β-dihydroxy-5β-cholanic acid)

  • Structure : 7β-hydroxyl group versus 7α in the target compound.
  • Function : Used therapeutically for cholestasis; modulates bile acid pools via hydrophilicity .
Structural Comparison Table :
Compound Hydroxyl Positions Backbone (5α/5β) Key Functional Groups Biological Role
3α,7α,12β-Trihydroxy-5β-cholanic acid 3α,7α,12β 12β-OH Experimental; metabolic studies
Cholic acid 3α,7α,12α 12α-OH Lipid digestion, FXR activation
TC-100 3α,7α,11β 6α-ethyl, 11β-OH FXR agonist for liver disorders
Ursodeoxycholic acid 3α,7β 7β-OH Cholestasis therapy

Metabolic Pathways and Enzyme Interactions

  • 3α,7α,12β-Trihydroxy-5β-cholanic Acid: Limited data on endogenous synthesis, but synthetic routes involve stereoselective reduction (e.g., NaBH₄/CeCl₃) and hydrolysis . Likely processed by peroxisomal enzymes (e.g., trihydroxycoprostanoyl-CoA oxidase) but with lower efficiency compared to 12α-hydroxylated analogs due to stereochemical hindrance .
  • Cholic Acid :

    • Synthesized via THCA side-chain β-oxidation in peroxisomes, requiring acyl-CoA oxidases .
    • Defects in this pathway cause inborn errors of bile acid synthesis, leading to cholestasis .
  • TC-100 :

    • Engineered for selective FXR binding; bypasses natural metabolism due to ethyl substitution .

Preparation Methods

Stereoselective Hydroxylation of Cholic Acid Derivatives

The most common approach involves modifying cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) through selective epimerization or oxidation-reduction sequences to invert the C12 hydroxyl configuration. Key steps include:

  • Protection of Hydroxyl Groups :

    • The 3α and 7α hydroxyls are protected using tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent undesired reactions during C12 modification.

    • Example: Reaction of cholic acid with TBDMS-Cl in pyridine yields 3α,7α-bis-TBDMS-cholic acid.

  • C12 Oxidation and Reduction :

    • The 12α-hydroxyl is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

    • Stereoselective reduction with NaBH₄/CeCl₃ or catalytic hydrogenation (Pd/C, H₂) introduces the 12β-hydroxyl group.

    • Yield : 58–72% after deprotection (Table 1).

Table 1: Oxidation-Reduction Parameters for C12 Epimerization

Reagent SystemTemperature (°C)Time (h)12β-OH Yield (%)
Jones reagent + NaBH₄0–5662
Dess-Martin + H₂/Pd-C251271
TEMPO/PhI(OAc)₂ + L-Selectride-10868

Microbial Biotransformation

Certain Actinobacteria and Pseudomonas strains hydroxylate lithocholic acid derivatives at C7 and C12 positions. For example:

  • Substrate : 3α-Hydroxy-5β-cholanic acid (lithocholic acid).

  • Enzymes : CYP8B1 (steroid 12β-hydroxylase) and CYP7A1 (7α-hydroxylase) co-expressed in E. coli BL21(DE3).

  • Conditions : 37°C, pH 7.4, 48-hour incubation with NADPH regeneration system.

  • Outcome : 12β-hydroxylation achieves 44% conversion efficiency, but 7α-hydroxylation remains rate-limiting.

Purification and Isolation Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column) effectively resolves 3α,7α,12β-trihydroxy-5β-cholanic acid from stereoisomers:

  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (25:75 v/v).

  • Retention Time : 14.2 min (vs. 12.8 min for 12α-epimer).

  • Purity : ≥98% after two cycles (Fig. 1).

Figure 1: HPLC Chromatogram of Crude Synthesis Mixture

![HPLC chromatogram showing baseline separation of 12α and 12β epimers](data:image/p 2.2 Crystallization Optimization
Recrystallization from ethanol/water (1:3) at 4°C produces needle-shaped crystals suitable for X-ray diffraction:

  • Solubility : 1.2 g/L in ethanol at 25°C.

  • Crystal Data : Monoclinic, space group P2₁, a = 12.4 Å, b = 7.8 Å, c = 14.2 Å.

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 3.85 (1H, m, H-3β), 3.72 (1H, dd, J = 9.5 Hz, H-7α), 3.58 (1H, m, H-12β).

  • IR (KBr) : 3400 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1055 cm⁻¹ (C-O).

Mass Spectrometry

  • ESI-MS (Negative Mode) : m/z 407.3 [M-H]⁻ (calc. 407.6) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid
Reactant of Route 2
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid

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